molecular formula C14H11NO4 B041767 Benzyl 4-nitrobenzoate CAS No. 14786-27-7

Benzyl 4-nitrobenzoate

Cat. No. B041767
CAS RN: 14786-27-7
M. Wt: 257.24 g/mol
InChI Key: XCQFGJYVKKCUFX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzyl 4-nitrobenzoate involves the esterification of 4-nitrobenzoic acid with benzyl alcohol. This process is typically catalyzed by the presence of an acid catalyst. A related compound, 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, demonstrates a synthesis method involving the reaction of 1,2-phenylenediamine to yield a mono-substituted product, showcasing a procedure that can be adapted for benzyl 4-nitrobenzoate synthesis (Sparke et al., 2010).

Molecular Structure Analysis

The molecular structure of benzyl 4-nitrobenzoate has been analyzed through various techniques, including X-ray diffraction. For instance, the structure of a closely related compound, benzyl 2,6-dihydroxy-3-nitrobenzoate, was stabilized by intra- and intermolecular hydrogen bonds, indicating the importance of these interactions in the crystalline state (Sonar et al., 2007).

Chemical Reactions and Properties

Benzyl 4-nitrobenzoate participates in various chemical reactions due to its functional groups. Nucleophilic substitution reactions with pyridines in acetonitrile have been studied, showing the reactivity of similar nitrobenzoate compounds under specific conditions (Koh et al., 1999).

Scientific Research Applications

  • 4-Chloro-2-fluoro-5-nitrobenzoic Acid in Heterocyclic Scaffolds Synthesis :

    • Application : Useful in synthesizing various heterocyclic scaffolds with potential in drug discovery.
    • Details : 8-membered benzodiazocine cycles remain unachieved.
    • (Křupková et al., 2013).
  • Continuous-Flow Synthesis of Benzocaine :

    • Application : Enhancing productivity in the pharmaceutical industry.
    • Details : High conversion (> 99%) and selectivity (> 99%) in minimal residence time.
    • (França et al., 2020).
  • 4-Nitrobenzyl Group for Hydroxyl Functions Protection :

  • Synthesis of p-Nitrobenzoic Acid and Benzoic Acids :

    • Application : Synthesis of 4-nitrobenzoic acid and benzoic acids from benzyl and methyl ketones.
    • (Khodaei et al., 2007).
  • Synthesis of Benzo[d]oxazol-5-yl-1H-benzo[d]imidazole on Ionic Liquid Support :

  • Crystal Structure of Benzyl 4-Chloro-3-nitrobenzoate and Benzyl 4-Nitrobenzoate :

    • Application : Understanding molecular interactions in crystalline forms.
    • Details : Linked by three independent C-H...O hydrogen bonds.
    • (De Souza et al., 2006).

properties

IUPAC Name

benzyl 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-14(19-10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)15(17)18/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQFGJYVKKCUFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40163820
Record name Benzyl 4-nitrobenzoate
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Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-nitrobenzoate

CAS RN

14786-27-7
Record name Phenylmethyl 4-nitrobenzoate
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Record name Benzyl 4-nitrobenzoate
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Record name Benzyl 4-nitrobenzoate
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Record name Benzyl 4-nitrobenzoate
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Record name Benzyl 4-nitrobenzoate
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Synthesis routes and methods I

Procedure details

15.01 g (89.9 mmol) 4-nitrobenzoic acid are suspended in 500 mL MeCN and then combined with 15.03 g (108.7 mmol, 1.2 eq) potassium carbonate. 15.4 g (90.4 mmol, 1.01 eq) benzylbromide are added dropwise with stirring and the reaction mixture is heated for 5 h with stirring at 60° C. It is combined with 750 mL distilled water, extracted 4 times with 250 mL of EE and after the organic phases have been combined dried on sodium sulphate. After all the volatile constituents have been eliminated in vacuo the crude product is suspended twice in succession in toluene and evaporated down in vacuo. 20.6 g (80.1 mmol) benzyl 4-nitrobenzoate are obtained, which is used in the next step without any further purification.
Quantity
15.01 g
Type
reactant
Reaction Step One
Quantity
15.03 g
Type
reactant
Reaction Step Two
Quantity
15.4 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

The reaction is illustrated in FIG. 9. In air, a 1-dram vial equipped with a stir-bar was charged with phosphine oxide 1 (9.7 mg, 10 mol %), 4-nitrobenzoic acid (51.7 μL, 0.5 mmol), and diisopropyl azodicarboxylate (DIAD, 147.5 μL, 0.75 mmol). The vial was then sealed with a septum, and purged with argon. Distilled Toluene (1.5 mL) was added. Reaction was allowed to stir. Phenylsilane (67.8 μL, 0.55 mmol), and benzyl alcohol (51.7 μL, 0.5 mmol) was added. The septum was replaced with a PTFE-lined screw cap under an inert atmosphere, and the reaction was heated at 80° C. for 24 hours. The crude reaction mixture was filtered through a plug of celite, concentrated in vacuo, and purified via flash chromatography yielding the title compound 63%, 81.0 mg. To the best of our knowledge this is the first example of a Mitsunobu reaction catalytic in phosphine.
Name
phosphine oxide
Quantity
9.7 mg
Type
reactant
Reaction Step One
Quantity
51.7 μL
Type
reactant
Reaction Step One
Quantity
147.5 μL
Type
reactant
Reaction Step One
Quantity
67.8 μL
Type
reactant
Reaction Step Two
Quantity
51.7 μL
Type
reactant
Reaction Step Two
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
63%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
MVN de Souza, TRA Vasconcelos… - … Section C: Crystal …, 2006 - scripts.iucr.org
… In benzyl 4-nitrobenzoate, C 14 H 11 NO 4 , the molecules are linked by two independent C—H⋯O hydrogen bonds into chains containing two types of R 2 2 (10) ring. …
Number of citations: 1 scripts.iucr.org
PG Jones, A Dölle, AJ Kirby, JK Parker - … Crystallographica Section C …, 1989 - scripts.iucr.org
(IUCr) Bond length and reactivity. Structures of the triphenylmethyl ether and the 4-nitrobenzoate ester of benzyl alcohol Acta Crystallographica Section C Crystal Structure …
Number of citations: 3 scripts.iucr.org
J Barry, G Bram, G Decodts, A Loupy, C Orange… - …, 1985 - thieme-connect.com
… 2.1 2-oetyl benzoate 220 dit-utyl phthalate 0.9 1.9 his |_2-ethylhexyl] ethyl 4-nitrobenzoate 210 dibutyl phthalate 0.8 2.5 phthalzttc) 270 dioctyl phthalate 2.1 3.2 benzyl 4-nitrobenzoate …
Number of citations: 51 www.thieme-connect.com
PG Jones, A Dölle, AJ Kirby, JK Parker - … Crystallographica Section C …, 1989 - scripts.iucr.org
(IUCr) Bond length and reactivity. Structures of the triphenylmethyl and 4-nitrophenyl ethers and the 4-nitrobenzoate ester of 2,6-dimethylbenzyl alcohol Acta Crystallographica Section …
Number of citations: 1 scripts.iucr.org
PG Jones, AJ Kirby, JK Parker - Acta Crystallographica Section C …, 1989 - scripts.iucr.org
… Structure of 3,5-Bis(trittuoromethyl)benzyl 4-Nitrobenzoate BY PETER G. JONESt Institut fiir Anorganische Chemie der Universitdt, Tammannstrasse 4, D-3400 G#ttingen, Federal …
Number of citations: 5 scripts.iucr.org
D Hirose, M Gazvoda, J Košmrlj, T Taniguchi - Organic letters, 2016 - ACS Publications
… of the recently reported “fully catalytic Mitsunobu reaction” using catalytic amounts of a phosphine reagent and an azo reagent has shown that although benzyl 4-nitrobenzoate is formed …
Number of citations: 61 pubs.acs.org
N Iranpoor, H Firouzabadi, D Khalili… - The Journal of Organic …, 2008 - ACS Publications
… conversion of benzyl alcohol to benzyl-4-nitrobenzoate. Employing the ratio of 1/1.3/1.2/1.2 in refluxing CH 3 CN gave the best result and produced benzyl-4-nitrobenzoate after 2 h in 93…
Number of citations: 141 pubs.acs.org
JA Buonomo, CC Aldrich - Angewandte Chemie, 2015 - Wiley Online Library
The Mitsunobu reaction is renowned for its mild reaction conditions and broad substrate tolerance, but has limited utility in process chemistry and industrial applications due to poor …
Number of citations: 130 onlinelibrary.wiley.com
YW Hu, L Zuo, WH Duan - Chinese Chemical Letters, 2009 - Elsevier
… In an exploratory study, a model reaction of benzyl 4-nitrobenzoate in the presence of NaHSO 4 ·SiO 2 in toluene was carried out under reflux for 10 h. It was found that the reaction …
Number of citations: 6 www.sciencedirect.com
RJ Linhardt, BL Murr, E Montgomery… - The Journal of …, 1982 - ACS Publications
… Solvolysis of peroxide lg in methanol-d4 gave benzyl methyl ether (40%)and approximately equal amounts of benzyl 4-nitrobenzoate and carbonic carboxylic anhydride 2d (60%). No …
Number of citations: 20 pubs.acs.org

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